3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

Descripción general

Descripción

3-Deoxy-D-manno-octulosonate is a unique eight-carbon sugar acid that plays a crucial role in the biosynthesis of lipopolysaccharides in gram-negative bacteria. It is also a component of the rhamnogalacturonan II pectin fraction in the primary cell walls of higher plants . This compound is essential for the structural integrity and function of bacterial cell walls and plant cell walls.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID typically involves the aldol-type condensation of phosphoenolpyruvate and D-arabinose-5-phosphate, catalyzed by the enzyme this compound-8-phosphate synthase . The reaction is carried out at high temperatures (around 80°C) and slightly acidic to neutral pH conditions (pH 5.5-6.0) . The enzyme is metal-dependent, requiring divalent metal ions such as iron and zinc for its activity .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria that overexpress the necessary enzymes. The process includes the cultivation of bacteria in bioreactors, followed by extraction and purification of the compound using techniques such as chromatography .

Análisis De Reacciones Químicas

Glycosylation Reactions

KDO participates in glycosidic bond formation through distinct mechanisms, depending on the donor and nucleophile:

C-Glycoside vs. O-Glycoside Formation

-

Mechanistic Insight : KDO’s electron-withdrawing side chains stabilize oxocarbenium intermediates, influencing stereoselectivity. Axial C-glycosides form via SN1 pathways, while equatorial products arise from SN2-like transitions .

Enzymatic Transfer Reactions

KDO is incorporated into bacterial lipopolysaccharides (LPS) via specialized transferases:

Key Enzymes and Functions

-

Structural Requirement : The α-anomer of KDO is exclusively transferred, underscoring enzymatic specificity for the C2-ketosidic configuration .

Modified Donor Strategies

-

C3-p-Tolylthio-Substituted Donors :

Comparative Performance

| Donor | Glycoside Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| KDO phosphite (C3-SPh) | α-KDO | 95–98 | Complete α-control | |

| Thioglycoside-derived | β-KDO | 60–75 | Moderate β-bias |

Hydrolysis Reactions

KDO glycosides are hydrolyzed by specialized enzymes:

-

α-Ketoside Hydrolase (α-Kdo-ase) :

Cyclization and Anomer Formation

KDO undergoes pH-dependent cyclization:

Aplicaciones Científicas De Investigación

Role in Bacterial Lipopolysaccharides

KDO is an essential component of LPS, which forms a protective barrier in gram-negative bacteria. It is linked to lipid A through an acid-labile α-ketosidic bond, playing a critical role in the structural integrity and biological function of LPS. The presence of KDO units affects the viability and growth of bacteria, making it a target for antibiotic development and vaccine design .

Key Findings:

- KDO is crucial for the structural diversity of the inner core region of endotoxins.

- Variations in KDO units influence the pathogenicity of bacteria, such as Escherichia coli and Legionella pneumophila .

Synthetic Chemistry Applications

Recent advancements in synthetic methodologies have highlighted the versatility of KDO in glycosylation reactions. Researchers have developed stereocontrolled synthesis methods for KDO glycosides using various donor systems, enabling the formation of complex oligosaccharides with potential therapeutic applications.

Synthesis Techniques:

- C3-p-Tolylthio-Substituted Kdo Donors: This method enhances reactivity and stereocontrol, allowing for the synthesis of branched KDO oligosaccharides with yields up to 98% .

- Glycosylation Reactions: KDO donors have been utilized to create C-glycosides and O-glycosides, demonstrating selective reactivity that can be exploited in drug development .

Immunological Research

KDO's role in immune response modulation has garnered attention. As a component of LPS, it can influence host immune responses and has been studied for its potential in vaccine development against bacterial infections.

Case Studies:

- Vaccine Development: Research indicates that KDO-containing oligosaccharides can serve as potential vaccine candidates against meningococcal diseases .

- Phage Therapy: Studies on phage interactions with KDO-containing bacteria suggest that KDO measurement can provide insights into phage efficacy against biofilms and planktonic populations .

Biochemical Pathways

KDO is synthesized through specific biosynthetic pathways that are critical for bacterial survival. Understanding these pathways can lead to novel antimicrobial strategies targeting KDO biosynthesis.

Biosynthetic Insights:

- The cloning and sequencing of KDO transferase genes have revealed their multifunctional nature, which is essential for transferring multiple KDO residues to lipid A acceptors .

- The investigation into the mechanisms by which KDO is incorporated into LPS structures provides a foundation for developing inhibitors that could disrupt bacterial growth.

Summary Table of Applications

Mecanismo De Acción

The primary mechanism of action of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID involves its incorporation into lipopolysaccharides in gram-negative bacteria. The compound is activated by cytidylyltransferase enzymes to form CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID, which is then transferred to lipid A, a key component of the bacterial outer membrane . This process is essential for the structural integrity and function of the bacterial cell wall .

Comparación Con Compuestos Similares

3-Deoxy-D-manno-octulosonate is similar to other eight-carbon sugar acids, such as:

8-Amino-3,8-dideoxy-D-manno-octulosonate: Found in marine bacteria and involved in lipopolysaccharide biosynthesis.

3-Deoxy-D-manno-octulosonate-8-phosphate: An intermediate in the biosynthesis of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID.

Uniqueness: 3-Deoxy-D-manno-octulosonate is unique due to its specific role in the biosynthesis of lipopolysaccharides in gram-negative bacteria and its presence in the primary cell walls of higher plants . Its structural and functional properties make it a critical target for antibacterial drug development and a valuable tool in biochemical research.

Propiedades

Número CAS |

10149-14-1 |

|---|---|

Fórmula molecular |

C8H14O8 |

Peso molecular |

238.19 g/mol |

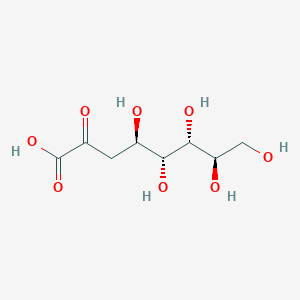

Nombre IUPAC |

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |

InChI |

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1 |

Clave InChI |

KYQCXUMVJGMDNG-SHUUEZRQSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |

SMILES canónico |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |

Key on ui other cas no. |

10149-14-1 |

Sinónimos |

3-deoxy-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulopyranosonic acid 3-deoxy-manno-oct-2-ulopyranosonic acid Kdo sugar acid oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.